3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models. It has also been reported to improve memory and cognitive function in mice.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole is its diverse biological activities. This compound has been shown to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities, making it a promising candidate for various applications. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole. One of the most promising directions is the development of this compound as a potential drug candidate for the treatment of various diseases. Researchers can also study the structure-activity relationship of this compound to identify more potent derivatives. Additionally, the potential of this compound in the field of nanotechnology can also be explored.
Synthesis Methods
The synthesis of 3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole involves the reaction of 2-methylphenyl hydrazine with cyclohexanone in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with ethyl chloroformate to yield the final product. This synthesis method has been reported in the literature and has been successfully used by researchers to obtain 3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole.
Scientific Research Applications
3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicine. It has been reported to exhibit antibacterial, antifungal, and antitumor activities. Researchers have also studied the potential of this compound in the treatment of Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-7-5-6-10-13(11)15-16-14(17-18-15)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZUOMSZQYZXHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole |
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